An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
CAS Number: 175205-54-6
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a polysubstituted aromatic compound. The presence of a sulfonyl chloride group makes it a reactive precursor for the synthesis of sulfonamides and sulfonate esters. The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule.[1]
Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 175205-54-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | [1][2] |
| Molecular Weight | 279.06 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 37-39 °C | [3][4] |
| Boiling Point | 70-71 °C at 0.5 mmHg | [2][3][4] |
| Density | 1.597 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5080 | [2] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
| InChI Key | NJXDBSSSDPOAFI-UHFFFAOYSA-N | [2] |
| SMILES | FC(F)(F)c1ccc(c(Cl)c1)S(Cl)(=O)=O | [2] |
| Sensitivity | Moisture sensitive | [3] |
Synthesis Workflow
The synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride can be achieved through a multi-step process starting from 1-chloro-3-(trifluoromethyl)benzene. The general synthetic pathway involves nitration, reduction of the nitro group to an amine, diazotization of the amine, and subsequent Sandmeyer-type chlorosulfonylation.
Experimental Protocols
Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides from anilines, such as the Sandmeyer reaction.
Step 1: Nitration of 1-Chloro-3-(trifluoromethyl)benzene
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To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-chloro-3-(trifluoromethyl)benzene dropwise with stirring.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-nitro-4-(trifluoromethyl)benzene.
Step 2: Reduction of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
-
To a mixture of iron powder and aqueous ammonium chloride, heat to reflux.
-
Add a solution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene in ethanol dropwise to the refluxing mixture.
-
After the addition, continue refluxing until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-4-(trifluoromethyl)aniline.
Step 3 & 4: Diazotization and Chlorosulfonylation (Sandmeyer Reaction)
-
Dissolve 2-chloro-4-(trifluoromethyl)aniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to form the diazonium salt solution.
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the foaming and maintain the temperature below 30 °C.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Pour the reaction mixture into a large volume of ice-water. The product will separate as an oil or solid.
-
Extract the product with ether or another suitable organic solvent.
-
Wash the combined organic extracts with water and saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Synthesis of Sulfonamides
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the solution to 0 °C.
-
Add a solution of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
Applications in Drug Discovery
The structural motifs present in 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride are of significant interest in medicinal chemistry.
-
Trifluoromethyl Group: The -CF₃ group is a common substituent in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature and high lipophilicity can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]
-
Sulfonamide Moiety: The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a key component in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. Sulfonamides can act as bioisosteres for carboxylic acids and amides, offering improved pharmacokinetic properties.
-
Aryl Chloride: The chloro-substituent provides an additional site for further functionalization through various cross-coupling reactions, allowing for the synthesis of complex molecular architectures.
This compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening in the search for new therapeutic agents.
Safety and Handling
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[2] May cause an allergic skin reaction.[2] It is moisture-sensitive and reacts with water to release corrosive hydrogen chloride gas.[3][6]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[2][7]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[6]
-
Store in a dry, well-ventilated place in a tightly closed container.[6]
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[7]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | CID 2777399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride | 748163-14-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]

